6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
CAS No.: 2549045-32-9
Cat. No.: VC11846580
Molecular Formula: C14H15BrN8
Molecular Weight: 375.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549045-32-9 |
|---|---|
| Molecular Formula | C14H15BrN8 |
| Molecular Weight | 375.23 g/mol |
| IUPAC Name | 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methylpurine |
| Standard InChI | InChI=1S/C14H15BrN8/c1-21-9-20-12-11(21)13(19-8-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3 |
| Standard InChI Key | CYFPBWYOXXYAGQ-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Br |
| Canonical SMILES | CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Br |
Introduction
Synthesis
The synthesis of such compounds often involves multi-step reactions to introduce the desired substituents onto the purine scaffold. Below is a general outline:
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Starting Material: The synthesis typically begins with a purine derivative functionalized at position 6 (e.g., 6-chloropurine).
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Nucleophilic Substitution: The chlorine atom at position 6 is replaced by a piperazine group through nucleophilic substitution.
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Bromopyrimidine Coupling: The piperazine derivative is further reacted with 5-bromopyrimidine under conditions that facilitate coupling (e.g., using a base or catalyst).
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Methylation: Position 7 of the purine core is methylated using alkylating agents.
Potential Applications
The unique structure of this compound suggests potential applications in medicinal chemistry:
Antiviral Activity
Purines and pyrimidines are essential components of nucleic acids, making their derivatives promising candidates for antiviral agents. Structural modifications like bromination and piperazine substitution may enhance binding to viral enzymes or nucleic acid targets.
Anticancer Potential
Purine derivatives often exhibit anticancer activity by targeting enzymes involved in DNA synthesis or repair. The presence of bulky substituents like bromopyrimidine could improve selectivity toward cancer cells.
CNS Activity
Piperazine-containing compounds are known for their central nervous system (CNS) activity, including antipsychotic or anxiolytic effects. This compound's structure suggests possible interactions with CNS receptors.
Research Findings
While specific studies on this compound are not directly available, related research on structurally similar compounds provides insights:
Biological Testing
Similar compounds have been tested for:
Limitations and Future Directions
Despite its potential, further research is needed to:
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Evaluate its pharmacokinetics and toxicity profiles.
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Optimize its synthesis for scalability.
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Test its efficacy in biological assays targeting specific diseases.
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